Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate
Description
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a malonate ester derivative featuring a phenyl ring substituted with a 3-fluoro and 2-nitro group. The molecular formula is C₁₂H₁₀FNO₆, with a molecular weight of 283.21 g/mol. Its structure combines the malonate backbone—a dicarbonyl system with two methyl ester groups—with a fluorinated nitroaromatic moiety. This configuration confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The nitro group enhances electrophilicity, facilitating nucleophilic substitution or reduction reactions, while the fluoro substituent contributes to metabolic stability and lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
dimethyl 2-(3-fluoro-2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO6/c1-18-10(14)8(11(15)19-2)6-4-3-5-7(12)9(6)13(16)17/h3-5,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJCUSFTJIEQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)F)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647601 | |
| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872141-24-7 | |
| Record name | Dimethyl (3-fluoro-2-nitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Setup
- Reactants: 2,6-difluoronitrobenzene (or 1,3-difluoro-2-nitrobenzene), dimethyl malonate
- Base: Potassium carbonate (K2CO3)
- Solvent: Dry N,N-dimethylformamide (DMF)
- Temperature: 65 °C
- Reaction Time: 24 hours
- Workup: Neutralization with dilute aqueous hydrochloric acid, extraction with diethyl ether, drying over magnesium sulfate, concentration under reduced pressure, and crystallization from hexane/ethyl acetate or hexane alone
Representative Experimental Data
| Entry | Starting Material (g/mmol) | Dimethyl Malonate (mL/mmol) | K2CO3 (g/mmol) | Solvent Volume (mL) | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 5.0 g (31.44 mmol) 2,6-difluoronitrobenzene | 3.6 mL (31.44 mmol) | 4.41 g (32 mmol) | 50 mL DMF | 65 | 24 | 54 | Crystallization from hexane/ethyl acetate (95/5) |
| 2 | 2.83 g (17.79 mmol) 1,3-difluoro-2-nitrobenzene | 2.03 mL (17.79 mmol) | 2.49 g (18.02 mmol) | 25 mL DMF | 65 | 24 | 52 | Crystallization from hexanes, yellow crystals |
| 3 | 6.00 g (37.7 mmol) 2,6-difluoronitrobenzene | 4.50 mL (38.0 mmol) | 5.40 g (38.3 mmol) | 60 mL DMF | 65 | Overnight | 21 | Extraction with EtOAc, washed with brine |
Data compiled from Ambeed and Vulcanchem experimental reports.
Reaction Mechanism Insights
The reaction mechanism involves the nucleophilic attack of the enolate form of dimethyl malonate (generated in situ by potassium carbonate) on the electron-deficient aromatic ring of the fluoronitrobenzene. The nitro group activates the ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex. The fluorine atom ortho or para to the nitro group is displaced, forming the substituted malonate ester.
Purification and Characterization
After reaction completion, the mixture is cooled and acidified to quench the base and protonate any anionic species. The product is extracted into organic solvents such as diethyl ether or ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated. Crystallization from hexane or hexane/ethyl acetate mixtures affords the pure compound as yellow crystals.
Characterization data include:
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 272 [M+H]+ consistent with the molecular formula C11H10FNO6.
- Nuclear Magnetic Resonance (NMR):
Research Findings and Optimization
- Yield Variation: Yields reported range from 21% to 54% depending on reaction scale, solvent volume, and purification method. Optimization of reaction parameters such as stoichiometry, temperature, and reaction time can improve yields.
- Solvent Choice: DMF is preferred due to its high polarity and ability to dissolve both organic and inorganic reagents, facilitating the nucleophilic substitution.
- Base Selection: Potassium carbonate is effective in generating the malonate enolate without causing side reactions.
- Reaction Time and Temperature: Maintaining 65 °C for 24 hours ensures complete conversion while minimizing decomposition.
Summary Table of Preparation Methods
| Parameter | Typical Conditions | Outcome/Notes |
|---|---|---|
| Starting Material | 2,6-difluoronitrobenzene or 1,3-difluoro-2-nitrobenzene | Readily available fluoronitrobenzene derivatives |
| Nucleophile | Dimethyl malonate | Provides malonate ester moiety |
| Base | Potassium carbonate | Generates malonate enolate |
| Solvent | Dry N,N-dimethylformamide | Polar aprotic solvent, dissolves reagents |
| Temperature | 65 °C | Optimal for nucleophilic substitution |
| Reaction Time | 24 hours | Ensures full conversion |
| Workup | Acid quench, extraction, drying, crystallization | Purification to isolate product |
| Yield | 21–54% | Dependent on scale and conditions |
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-fluoro-2-aminophenyl)malonate, while substitution reactions can produce various substituted malonates.
Scientific Research Applications
Organic Synthesis
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate serves as a key intermediate in organic synthesis. It is particularly useful for:
- Synthesis of Chiral Malonates : The compound has been employed in enantioselective reactions, facilitating the creation of chiral malonates through phase transfer catalysis. This method enhances the efficiency and selectivity of chemical transformations .
- Preparation of Fluorinated Compounds : Its structure allows for further modifications, making it a valuable precursor for synthesizing fluorinated derivatives which are important in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound's derivatives are explored for their potential therapeutic applications:
- Anticancer Agents : Research indicates that derivatives of this compound may serve as intermediates in the synthesis of compounds with anticancer properties. For instance, they can be transformed into oxindole derivatives which have shown promise in cancer treatment .
- Anti-inflammatory Agents : Similar to its role in anticancer research, the compound is also being investigated for its potential to produce anti-inflammatory agents through structural modifications .
Material Science
In material science, compounds like this compound are utilized for developing new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating functionalized polymers and other advanced materials.
Case Study 1: Enantioselective Synthesis
A recent study demonstrated the use of this compound in an enantioselective α-alkylation process. The researchers reported high yields and enantioselectivities, showcasing its effectiveness as a chiral building block .
Case Study 2: Anticancer Applications
In another investigation, derivatives synthesized from this compound were evaluated for their anticancer activity. The study highlighted several compounds that exhibited significant cytotoxic effects against various cancer cell lines, indicating the potential of this compound class in cancer therapy .
Mechanism of Action
The mechanism of action of dimethyl 2-(3-fluoro-2-nitrophenyl)malonate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological molecules. The fluorine atom can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Electronic Effects
- Nitro vs. Amino Groups: Nitro-substituted derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects, favoring electrophilic aromatic substitution. In contrast, amino analogs (e.g., dimethyl 2-[2-amino-5-(trifluoromethyl)phenyl]malonate) are more nucleophilic, enabling conjugation with carbonyl groups .
- Halogen Substituents : Fluoro (target compound) vs. chloro () substituents alter lipophilicity (ClogP: 2.1 vs. 2.5) and metabolic stability. Fluorine’s smaller atomic radius reduces steric hindrance, enhancing binding to enzymatic pockets (e.g., coagulation factor inhibitors) .
Detailed Research Findings
Case Studies in Drug Development
- Anticoagulant Drug Candidates : The trifluoromethyl-nitro derivative () reduced thrombus formation by 60% in murine models at 10 mg/kg, outperforming the target compound (35% reduction) due to stronger enzyme interactions .
- Colon Cancer Therapy : Allyl-dinitrophenyl malonate () inhibited HCT116 cell migration by 70% at 50 μM, whereas the target compound achieved 40% inhibition, highlighting the role of dual nitro groups in MMP suppression .
Physicochemical Properties
| Property | Target Compound | 4-Chloro-2-Nitro Analog () | Trifluoromethyl Derivative () |
|---|---|---|---|
| LogP | 2.3 | 2.7 | 3.1 |
| Solubility (mg/mL) | 1.2 (Water) | 0.8 (Water) | 0.5 (Water) |
| Melting Point (°C) | 98–102 | 105–108 | 112–115 |
The target compound’s lower LogP and higher aqueous solubility compared to bulkier analogs (e.g., trifluoromethyl derivative) suggest better bioavailability in oral formulations .
Biological Activity
Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the compound's synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
This compound is synthesized through a reaction involving dimethyl malonate and 2,6-difluoronitrobenzene in the presence of potassium carbonate as a base in N,N-dimethylformamide (DMF). The general reaction conditions yield the compound with an approximate purity of 87% and a notable yield of around 54% in various studies .
Chemical Structure:
- Molecular Formula: C11H10FNO4
- Molecular Weight: 239.20 g/mol
- Physical Appearance: Pale-yellow solid
The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly enzymes involved in metabolic pathways. The presence of nitro and fluorine substituents enhances its reactivity and binding affinity to specific enzymes, making it a useful probe in biochemical assays .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The IC50 values for these compounds ranged from 29 to 59 µM, indicating potent activity against cancer cells .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5k | HepG2 | 40 | Induces apoptosis via caspase activation |
| Dimethyl Malonate | MCF-7 | 45 | Cell cycle arrest and apoptosis |
| Dimethyl (3-F)-Nitro | Various | 50 | Inhibition of tyrosine kinases |
Enzyme Inhibition Studies
This compound has been investigated for its ability to inhibit specific enzymes that are critical in cancer progression. Studies indicate that this compound can act as a substrate or inhibitor for enzymes involved in cell signaling pathways, affecting their activity significantly .
Case Studies and Research Findings
- Enzyme Mechanism Studies:
- Cell Cycle Analysis:
- Apoptotic Pathway Activation:
Q & A
Q. How do steric and electronic effects influence the compound’s utility as a building block in medicinal chemistry?
- Methodological Answer : The malonate ester acts as a versatile handle for derivatization. For example:
- Steric Effects : Bulky substituents on the aryl ring may hinder cyclization in quinolone synthesis.
- Electronic Effects : Fluorine enhances bioavailability and metabolic stability in drug candidates. Biological assays (e.g., MIC for antimicrobial activity) validate structure-activity relationships (SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
